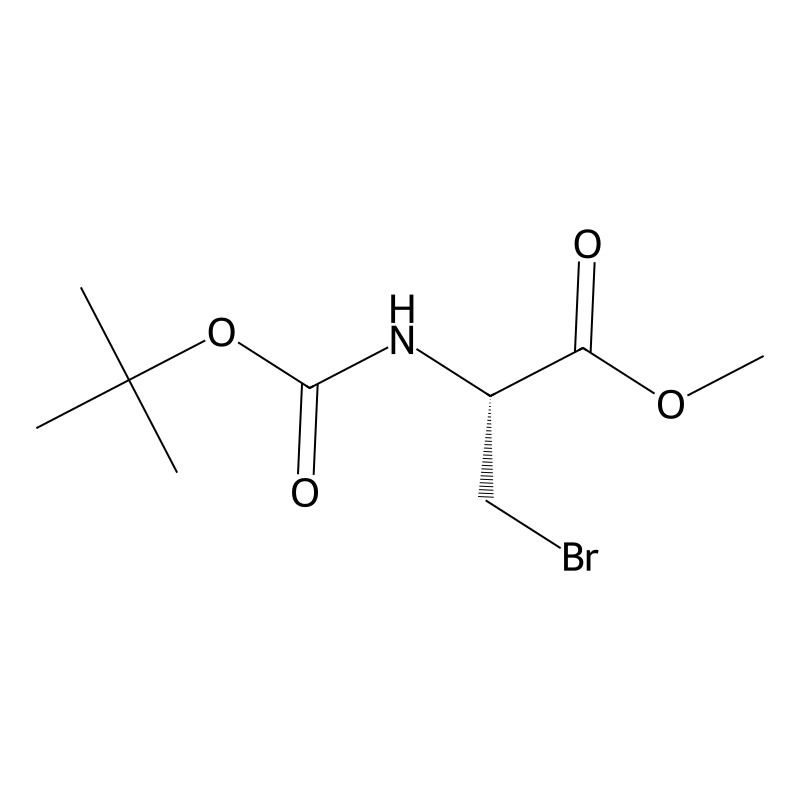N-Boc-3-bromo-L-alanine Methyl Ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Synthetic Organic Chemistry
Application: N-Boc-3-bromo-L-alanine Methyl Ester is a compound used in synthetic organic chemistry.
Method of Application: This compound is typically stored in a refrigerator and handled under room temperature conditions. The specific experimental procedures would depend on the context of the synthesis.
Results: The outcomes of using this compound would vary greatly depending on the specific reaction it’s being used in. , which indicates that it can be effectively used in synthesis without significant impurities.
Deprotection of the N-Boc Group
Method of Application: The reactions take place under room temperature conditions for 1–4 hours.
Results: The procedure yields up to 90%.
Peptidomimetic Inhibitors Synthesis
Application: It was used in the synthesis of peptidomimetic inhibitors of the human cytomegalovirus protease.
Method of Application: The specific experimental procedures would depend on the context of the synthesis.
Results: The outcomes of using this compound would vary greatly depending on the specific reaction it’s being used in.
Preparation of 6-Hydrazinopurine 2’-Me Ribonucleosides
Synthesis of Dipeptides
Application: L-Alanine methyl ester hydrochloride, a related compound, is often used to synthesize dipeptides.
Method of Application: This compound can be used as a starting material in the synthesis of alanine isoxazolidide via solution phase peptide synthesis.
Dual Protection of Amino Functions
Method of Application: Primary amines are unique because they can accommodate two such groups.
Synthesis of Medicinally Active Compounds
Preparation of Amino Acid Derivatives
Synthesis of Peptide-Based Drugs
Application: It can be used in the synthesis of peptide-based drugs.
Synthesis of Bioactive Molecules
Application: It can be used in the synthesis of bioactive molecules.
Synthesis of Complex Natural Products
Synthesis of Chiral Building Blocks
N-Boc-3-bromo-L-alanine Methyl Ester is a chemical compound with the molecular formula and a molecular weight of 282.13 g/mol. It is categorized as a protected amino acid derivative, specifically an ester of L-alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a bromine atom is substituted at the third carbon position of the alanine backbone. This compound is notable for its utility in organic synthesis, particularly in peptide chemistry and drug development.
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new amino acid derivatives.
- Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), yielding 3-bromo-L-alanine.
- Ester Hydrolysis: The methyl ester can undergo hydrolysis to produce the corresponding carboxylic acid, 3-bromo-L-alanine, and methanol.
Common Reagents and Conditions- Substitution: Nucleophiles (amines or thiols) in the presence of bases like sodium hydride (NaH).
- Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed- From substitution reactions, new amino acid derivatives are formed.
- Deprotection yields 3-bromo-L-alanine.
- Hydrolysis results in 3-bromo-L-alanine and methanol.
- From substitution reactions, new amino acid derivatives are formed.
- Deprotection yields 3-bromo-L-alanine.
- Hydrolysis results in 3-bromo-L-alanine and methanol.
While specific biological activity data for N-Boc-3-bromo-L-alanine Methyl Ester is limited, its derivatives are often explored for their potential roles in drug design and development. The compound's structure allows it to act as a precursor for biologically active molecules, particularly those targeting specific enzymes or receptors.
The synthesis of N-Boc-3-bromo-L-alanine Methyl Ester typically involves several key steps:
- Protection: The amino group of L-alanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Bromination: The protected amino acid undergoes bromination using a brominating agent like N-bromosuccinimide (NBS).
- Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid.
N-Boc-3-bromo-L-alanine Methyl Ester finds applications primarily in:
- Peptide Synthesis: It serves as a building block for synthesizing peptides and peptidomimetics.
- Drug Development: It is utilized in developing pharmaceutical compounds that target various biological pathways.
- Bioconjugation: Employed for modifying biomolecules for imaging and diagnostic purposes.
Several compounds share structural similarities with N-Boc-3-bromo-L-alanine Methyl Ester:
| Compound Name | Key Features |
|---|---|
| N-Boc-3-iodo-L-alanine Methyl Ester | Contains iodine instead of bromine; similar reactivity but different substitution patterns. |
| N-Boc-L-alanine Methyl Ester | Lacks the halogen substitution; less reactive in nucleophilic substitution reactions. |
| N-Boc-2-bromo-L-alanine Methyl Ester | Bromine at the second carbon; different reactivity profile compared to the third position. |
Uniqueness
N-Boc-3-bromo-L-alanine Methyl Ester's uniqueness lies in its bromine atom, which provides a highly reactive site for further chemical modifications. This characteristic makes it particularly valuable in synthesizing complex molecules and developing novel pharmaceuticals. Its ability to participate in diverse








